![molecular formula C20H30O6 B054998 Mmoup CAS No. 122923-02-8](/img/structure/B54998.png)
Mmoup
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmoup, also known as 3-methyl-2-oxopentanoic acid, is a natural compound that has recently gained attention due to its potential applications in scientific research. This compound is found in various plant species, including the Chinese herb Radix Salviae Miltiorrhizae, and has been shown to possess numerous biological activities. In
Wirkmechanismus
The exact mechanism of action of Mmoup is not fully understood, but it is thought to involve the modulation of various signaling pathways. For example, this compound has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, while decreasing the levels of reactive oxygen species. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Mmoup in lab experiments is its low toxicity and high purity. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are numerous future directions for the research on Mmoup. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, more research is needed to optimize the synthesis method for this compound and to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, this compound is a promising natural compound that has numerous potential applications in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Additionally, its low toxicity and high purity make it a viable option for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Synthesemethoden
Mmoup can be synthesized through a multistep process using readily available starting materials. One of the most common methods involves the condensation of 2-methyl-3-oxobutanoic acid with acetaldehyde, followed by decarboxylation and subsequent reduction. This method yields this compound in good yields and high purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Mmoup has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, this compound has been shown to modulate the immune system, making it a potential therapeutic agent for autoimmune disorders.
Eigenschaften
122923-02-8 | |
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol |
InChI |
InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3 |
InChI-Schlüssel |
VNJXWASJSACRCA-UHFFFAOYSA-N |
SMILES |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
Kanonische SMILES |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
Synonyme |
2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol MMOUP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.